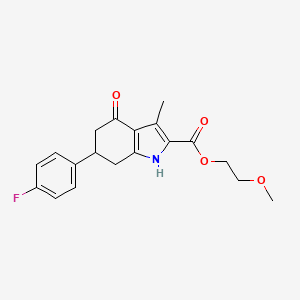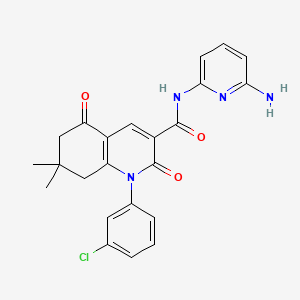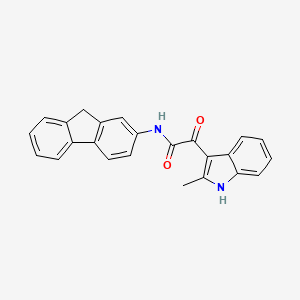![molecular formula C28H31N3O3S B11494870 1-(1-adamantyl)-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B11494870.png)
1-(1-adamantyl)-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(ADAMANTAN-1-YL)-2-{[5-(3,4-DIMETHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE is a complex organic compound that features a unique combination of adamantane, dimethoxyphenyl, phenyl, and triazole moieties
Preparation Methods
The synthesis of 1-(ADAMANTAN-1-YL)-2-{[5-(3,4-DIMETHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE typically involves multiple steps, starting with the preparation of the adamantane derivative. The synthetic route may include the following steps:
Formation of the Adamantane Derivative: Adamantane is functionalized to introduce a reactive group, such as a halide or hydroxyl group.
Triazole Formation: The triazole ring is synthesized through a cyclization reaction involving appropriate precursors.
Coupling Reaction: The adamantane derivative is coupled with the triazole moiety using a suitable coupling reagent, such as a palladium catalyst.
Final Functionalization: The final product is obtained by introducing the dimethoxyphenyl and phenyl groups through additional coupling reactions.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(ADAMANTAN-1-YL)-2-{[5-(3,4-DIMETHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(ADAMANTAN-1-YL)-2-{[5-(3,4-DIMETHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antifungal agent. Its unique structure allows it to interact with biological targets, making it a candidate for drug development.
Materials Science: The compound’s structural properties make it suitable for use in the development of new materials with specific characteristics, such as enhanced stability or reactivity.
Biological Research: The compound can be used as a tool to study biological processes and pathways, particularly those involving triazole and adamantane derivatives.
Mechanism of Action
The mechanism of action of 1-(ADAMANTAN-1-YL)-2-{[5-(3,4-DIMETHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE involves its interaction with specific molecular targets. The compound’s triazole moiety can bind to enzymes or receptors, modulating their activity. The adamantane group provides structural stability and enhances the compound’s ability to penetrate biological membranes. The dimethoxyphenyl and phenyl groups contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
1-(ADAMANTAN-1-YL)-2-{[5-(3,4-DIMETHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE can be compared with other similar compounds, such as:
1-(ADAMANTAN-1-YL)ETHANONE: This compound lacks the triazole and dimethoxyphenyl groups, making it less complex and potentially less effective in certain applications.
1-(3,4-DIMETHOXYPHENYL)ETHANONE: This compound does not contain the adamantane or triazole moieties, resulting in different chemical and biological properties.
4-PHENYL-4H-1,2,4-TRIAZOLE: This compound lacks the adamantane and dimethoxyphenyl groups, which may affect its stability and reactivity.
The uniqueness of 1-(ADAMANTAN-1-YL)-2-{[5-(3,4-DIMETHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE lies in its combination of these diverse functional groups, providing a balance of stability, reactivity, and biological activity.
Properties
Molecular Formula |
C28H31N3O3S |
|---|---|
Molecular Weight |
489.6 g/mol |
IUPAC Name |
1-(1-adamantyl)-2-[[5-(3,4-dimethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethanone |
InChI |
InChI=1S/C28H31N3O3S/c1-33-23-9-8-21(13-24(23)34-2)26-29-30-27(31(26)22-6-4-3-5-7-22)35-17-25(32)28-14-18-10-19(15-28)12-20(11-18)16-28/h3-9,13,18-20H,10-12,14-17H2,1-2H3 |
InChI Key |
ZMESWMQJTHJNCR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)C45CC6CC(C4)CC(C6)C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B11494792.png)



![3-[(E)-(piperidin-1-ylimino)methyl]benzene-1,2-diol](/img/structure/B11494819.png)
![2-[[4-(3-methylphenyl)-3-oxo-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetamide](/img/structure/B11494821.png)

![4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione](/img/structure/B11494827.png)
![1',5'-Dimethyl-8-nitro-6'-sulfanylidene-2,4,4A,6-tetrahydro-1H-spiro[[1,4]oxazino[4,3-A]quinoline-5,3'-[1,5]diazinane]-2',4'-dione](/img/structure/B11494830.png)
![N-[2-(4-methoxyphenoxy)ethyl]-7a-methyl-5-oxohexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B11494834.png)
![2-(3-methylphenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide](/img/structure/B11494840.png)
![1'-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B11494842.png)
![2'-amino-1'-(3-fluorophenyl)-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11494852.png)
![N-{4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-3,4-dimethoxybenzamide](/img/structure/B11494865.png)
